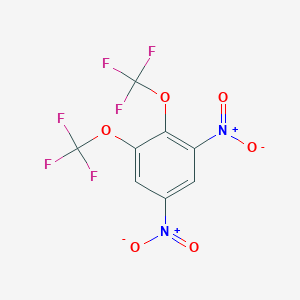
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene (1,2-BTFDB) is an organic compound with the chemical formula C6H2F6N4O4. It is a colorless crystalline solid that is insoluble in water and has a melting point of 146-148 °C. It is a nitroaromatic compound with a high degree of solubility in organic solvents. 1,2-BTFDB is used in a variety of scientific research applications, including drug development, catalysis, and materials science.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and dyes. Additionally, 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene can be used in materials science as a precursor to polymers and other materials.
Wirkmechanismus
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has a nitroaromatic structure, which makes it an electron-withdrawing group. This gives it the ability to interact with other molecules, such as those found in pharmaceuticals, catalysts, and materials. It can also act as a Lewis acid, meaning it can donate an electron pair to form a covalent bond with a Lewis base.
Biochemical and Physiological Effects
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has been found to have antimicrobial and antifungal properties. It has also been found to have anti-inflammatory and antioxidant effects. Additionally, it has been found to have potential applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene in laboratory experiments is its high degree of solubility in organic solvents. This makes it easy to work with and allows for a wide range of reactions to be performed. The main limitation is its low melting point of 146-148 °C, which makes it difficult to handle in some experiments.
Zukünftige Richtungen
Include further exploration of its antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it could be used in the development of new drugs and materials. It could also be investigated for its potential applications in catalyzing organic reactions. Finally, further research could be conducted to explore its potential use in cancer treatment.
Synthesemethoden
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is synthesized by a two-step reaction of 2-trifluoromethoxy-3,5-dinitrobenzoic acid and sodium hydroxide. First, the acid is dissolved in water and sodium hydroxide is added. The reaction is then heated to reflux for several hours. Upon completion, the reaction mixture is cooled and the 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is extracted and purified by recrystallization.
Eigenschaften
IUPAC Name |
1,5-dinitro-2,3-bis(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6N2O6/c9-7(10,11)21-5-2-3(15(17)18)1-4(16(19)20)6(5)22-8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXDXAJDGPNLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)

![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)


![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)

